(4-Iodophenyl)diphenylsulfonium triflate
Overview
Description
(4-Iodophenyl)diphenylsulfonium triflate is a chemical compound with the molecular formula C19H14F3IO3S2 and a molecular weight of 538.34 g/mol . It is known for its applications as a cationic photoinitiator and photoacid generator . This compound is used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
It is known to be a cationic photoinitiator and a photoacid generator .
Mode of Action
As a cationic photoinitiator, (4-Iodophenyl)diphenylsulfonium triflate is likely to initiate a polymerization reaction upon exposure to light . As a photoacid generator, it is expected to generate acid when exposed to light, which can further catalyze reactions .
Biochemical Pathways
As a photoinitiator and photoacid generator, it is likely involved in the initiation of polymerization reactions and the generation of acid, respectively .
Result of Action
As a photoinitiator and photoacid generator, it is likely to initiate polymerization reactions and generate acid, respectively, upon exposure to light .
Action Environment
As a photoinitiator and photoacid generator, its activity is likely to be influenced by light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenyl)diphenylsulfonium triflate typically involves the reaction of diphenyl sulfide with iodine in the presence of a strong acid, such as trifluoromethanesulfonic acid . The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include dichloromethane or acetonitrile.
Reaction Time: The reaction time can vary but is generally completed within a few hours.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to ensure uniform mixing and reaction completion.
Chemical Reactions Analysis
Types of Reactions
(4-Iodophenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of diphenyl sulfide derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Typical oxidizing agents are hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include:
Substituted Diphenyl Sulfides: Resulting from nucleophilic substitution.
Sulfoxides and Sulfones: Formed through oxidation.
Reduced Sulfides: Produced via reduction reactions.
Scientific Research Applications
(4-Iodophenyl)diphenylsulfonium triflate has a wide range of applications in scientific research, including:
Chemistry: Used as a photoinitiator in polymerization reactions and as a catalyst in various organic transformations.
Biology: Employed in the study of photochemical processes and as a tool for investigating cellular mechanisms.
Industry: Utilized in the production of photoresists and other materials for microelectronics.
Comparison with Similar Compounds
Similar Compounds
- (4-Phenoxyphenyl)diphenylsulfonium triflate
- (4-Methoxyphenyl)diphenylsulfonium triflate
- Triphenylsulfonium triflate
- (4-Phenylthiophenyl)diphenylsulfonium triflate
Uniqueness
(4-Iodophenyl)diphenylsulfonium triflate is unique due to the presence of the iodine atom, which imparts distinct reactivity and photochemical properties. This makes it particularly effective as a photoinitiator and photoacid generator compared to its analogs .
Properties
IUPAC Name |
(4-iodophenyl)-diphenylsulfanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQDLCHSPLKATA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)I.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3IO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584137 | |
Record name | (4-Iodophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255056-46-3 | |
Record name | (4-Iodophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Iodophenyl)diphenylsulfonium triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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